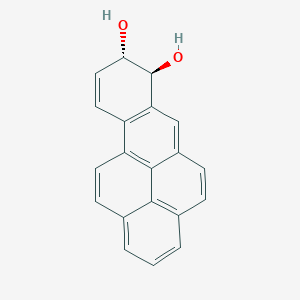

(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol

説明

(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(a)pyrene, which is commonly found in tobacco smoke, fossil fuel combustion, and other environmental pollutants . The compound is significant due to its role in the formation of DNA adducts, which can lead to mutations and cancer .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol typically involves the initial oxidation of benzo(a)pyrene to form benzo(a)pyrene-7,8-epoxide. This epoxide is then hydrolyzed to yield the dihydrodiol compound . The reaction conditions often require the presence of cytochrome P450 enzymes and epoxide hydrolase to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in controlled laboratory settings for research purposes. The process involves the use of specific enzymes and controlled reaction conditions to ensure safety and accuracy .

化学反応の分析

Types of Reactions

(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon, benzo(a)pyrene.

Substitution: The hydroxyl groups in the dihydrodiol can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include cytochrome P450 enzymes, epoxide hydrolase, and various oxidizing and reducing agents . The reactions typically occur under physiological conditions, mimicking the metabolic processes in living organisms .

Major Products Formed

The major products formed from the reactions of this compound include diol epoxides, which are known for their mutagenic and carcinogenic properties . These products can form adducts with DNA, leading to mutations and potentially cancer .

科学的研究の応用

Carcinogenicity and DNA Interaction

Covalent DNA Adduct Formation

(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol is known to form covalent adducts with DNA, leading to mutations that can initiate carcinogenesis. Studies have shown that this compound can be metabolized to highly reactive intermediates that bind to DNA, resulting in stable and unstable adducts. For instance, the formation of the anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) is a critical pathway through which this compound exerts its mutagenic effects. These adducts have been linked to specific mutations in genes such as TP53 and K-ras, which are common in various cancers .

Experimental Evidence

Research involving mouse models has demonstrated that topical application of this compound results in tumor formation. The compound was found to be more potent than its parent compound benzo[a]pyrene in eliciting tumors, emphasizing its role as a proximate carcinogen . In vivo studies have also indicated that exposure leads to specific mutations in lung tissue and skin tumors .

Environmental and Health Implications

Exposure Assessment

Research indicates that environmental exposure to this compound is prevalent among populations exposed to PAHs through smoking or dietary sources. A study correlating dietary habits with levels of DNA adducts derived from this compound highlights the importance of understanding its impact on public health .

Potential Therapeutic Applications

Despite its carcinogenic properties, there is ongoing research into the potential use of derivatives of this compound in cancer therapy. Understanding its mechanisms may lead to the development of targeted therapies that exploit its interactions with DNA for therapeutic benefit while minimizing risks associated with its mutagenicity .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Carcinogenicity Studies | Demonstrates tumorigenic potential in animal models; forms stable DNA adducts. |

| DNA Interaction Mechanisms | Forms covalent bonds with DNA leading to mutations; activates via cytochrome P450 enzymes. |

| Environmental Health Impact | Linked to dietary and smoking exposures; assessed through biomonitoring studies. |

| Therapeutic Research | Investigated for potential use in targeted cancer therapies based on its reactivity. |

Case Studies

- Mouse Skin Carcinogenesis Study : A study applied this compound topically on mice over 60 weeks showing significant tumor development compared to controls .

- DNA Adduct Formation Analysis : Research on human bronchial tissues revealed the presence of BPDE-DNA adducts post-exposure to benzo[a]pyrene indicating the relevance of this compound in lung cancer development .

- Mutational Analysis in Tumors : Analysis of tumors from benzo[a]pyrene-treated mice showed G→T transversion mutations linked directly to the activity of this compound metabolites .

作用機序

The mechanism of action of (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol involves its metabolic activation to form diol epoxides, which can bind to DNA and form adducts . These DNA adducts can cause mutations by distorting the DNA double helix structure and interfering with replication and transcription processes . The compound primarily targets guanine nucleobases in DNA, leading to the formation of stable adducts that can initiate carcinogenesis .

類似化合物との比較

Similar Compounds

Similar compounds to (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol include other PAH metabolites such as:

- Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide

- Benzo(a)pyrene-4,5-dihydrodiol

- Benzo(a)pyrene-9,10-dihydrodiol

Uniqueness

What sets this compound apart from other similar compounds is its specific formation pathway and its high reactivity in forming DNA adducts . Its unique structure allows it to interact with DNA in a way that significantly increases the risk of mutations and cancer .

生物活性

(E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol (BP-diol) is a significant metabolite of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) with potent carcinogenic properties. This compound undergoes metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to mutagenic and toxic effects. This article explores the biological activity of BP-diol, focusing on its mutagenicity, genotoxicity, and the formation of DNA adducts.

Metabolism and Activation

The metabolism of BP-diol primarily occurs through enzymatic processes involving cytochrome P450 enzymes and dihydrodiol dehydrogenase. These enzymes convert BP-diol into more reactive species, such as benzo(a)pyrene-7,8-dione (BPQ), which can further generate reactive oxygen species (ROS) leading to oxidative stress and DNA damage .

Key Metabolic Pathways:

- Conversion to BPQ : BP-diol is oxidized to BPQ, which is electrophilic and redox-active .

- Formation of DNA Adducts : BPQ can form stable DNA adducts, such as B[a]P-7,8-dione-DNA adducts, which are critical in the mechanism of BaP-induced carcinogenesis .

Mutagenicity

BP-diol exhibits significant mutagenic properties. Research indicates that it is capable of inducing mutations in various cell types, including human lung cells. Studies using yeast-based assays have shown that BPQ is more mutagenic than diol epoxides when allowed to undergo redox cycling .

Genotoxicity

The genotoxic effects of BP-diol are primarily attributed to its ability to form DNA adducts. These adducts disrupt normal DNA replication and repair processes, leading to mutations. The formation of oxidized nucleobases as a result of oxidative stress further contributes to its genotoxic potential .

Case Studies

- Human Lung Cells : In studies conducted on A549 human lung adenocarcinoma cells, treatment with BPQ resulted in the formation of stable DNA adducts. The presence of these adducts was confirmed through mass spectrometry techniques .

- Hepatocyte Studies : Isolated rat hepatocytes treated with BP-diol exhibited DNA fragmentation, demonstrating its potential for inducing genotoxic effects in liver cells .

Table 1: Summary of Biological Activities of BP-Diol

Table 2: Formation of DNA Adducts from BP-Diol

特性

IUPAC Name |

(7S,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXRLMMGARHIIC-PXNSSMCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@@H]([C@H]5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62314-67-4, 57404-88-3, 61443-57-0 | |

| Record name | (+)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62314-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57404-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057404883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062314674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。